[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate
CAS No.: 318247-57-3
Cat. No.: VC8099737
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318247-57-3 |
|---|---|
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | [1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 2-chloroacetate |
| Standard InChI | InChI=1S/C20H19ClN2O3/c1-14-8-10-16(11-9-14)26-20-17(13-25-18(24)12-21)19(22-23(20)2)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
| Standard InChI Key | HELHQQJWPVCOCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)CCl |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)CCl |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for this compound is not explicitly provided in the search results, but it can be inferred from similar compounds. For instance, [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate has a molecular formula of C25H21FN2O3 and a molecular weight of 416.4 g/mol . The molecular weight of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate would likely be lower due to the smaller acetate group.
Synthesis
The synthesis of similar pyrazole derivatives often involves condensation reactions or nucleophilic substitutions. For example, [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol can be used as a precursor for further modifications .
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate
This compound has a molecular weight of 416.4 g/mol and is structurally similar to the compound of interest .
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
This compound has a molecular weight of 432.9 g/mol, slightly higher than the fluorinated analogue due to the chlorine atom .
Other Pyrazole Derivatives
Other pyrazole derivatives have shown significant biological activities. For example, some compounds exhibit antimitotic activity against human tumor cells .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate | C25H21FN2O3 | 416.4 | Not reported |
| [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate | C25H21ClN2O3 | 432.9 | Not reported |
| [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol | C18H18N2O2 | 294.36 | 150-152 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume